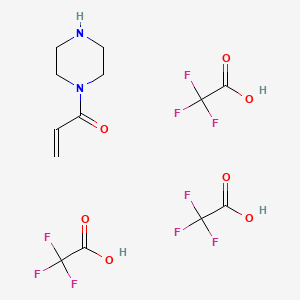

1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) is a useful research compound. Its molecular formula is C13H15F9N2O7 and its molecular weight is 482.256. The purity is usually 95%.

BenchChem offers high-quality 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been known to interact with various receptors, including α-adrenoceptors .

Mode of Action

It’s worth noting that piperazine derivatives have been reported to act as antagonists of α-adrenoceptors . As antagonists, these compounds bind to the receptors and block their activation, preventing the physiological responses typically triggered by the receptors’ natural ligands.

Biochemical Pathways

The blockade of α-adrenoceptors can lead to various downstream effects, including the activation of catecholamine release, stimulation of the sympathetic nervous system, and induction of lipolysis and thermogenesis .

Result of Action

The antagonistic action on α-adrenoceptors can potentially lead to a reduction in body weight due to the activation of catecholamine release, sympathetic nervous system stimulation, and induction of lipolysis and thermogenesis .

Actividad Biológica

1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) is a chemical compound with the molecular formula C13H15F9N2O7 and a molecular weight of 482.256 g/mol. This compound is characterized by its piperazine moiety and three trifluoroacetic acid groups, which contribute to its unique biological properties and potential applications in medicinal chemistry.

The biological activity of 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) primarily stems from its interaction with various biological targets. Its structure allows it to act as an acetylcholinesterase inhibitor , which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms associated with these conditions.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) exhibit significant antimicrobial activity. For instance, derivatives containing piperazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as trifluoromethyl groups, has been linked to enhanced antibacterial activity .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| Compound C | N. meningitidis | 16 µg/mL |

| Compound D | H. influenzae | 8 µg/mL |

Case Studies

Case Study 1: Antichlamydial Activity

A study investigated the antichlamydial activity of piperazine derivatives, including those structurally similar to 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid). The results indicated that certain derivatives exhibited moderate activity against Chlamydia, highlighting the potential for developing new therapeutic agents targeting this pathogen .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of piperazine-based compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and enhance neuronal survival, making them candidates for further development in treating neurodegenerative disorders .

Synthesis and Research Applications

The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) can be achieved through various methods, including multicomponent reactions and cyclization techniques. These synthetic pathways are crucial for producing high-purity compounds suitable for biological testing.

Table 2: Synthetic Methods for Piperazine Derivatives

| Method | Description |

|---|---|

| Ugi Reaction | A multicomponent reaction forming diverse products |

| Cyclization with Sulfonium Salts | Involves cyclization of diamine derivatives |

| Photocatalytic Synthesis | Utilizes light to drive chemical reactions |

Propiedades

IUPAC Name |

1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.3C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;3*3-2(4,5)1(6)7/h2,8H,1,3-6H2;3*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEKDUSEKYXIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F9N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.